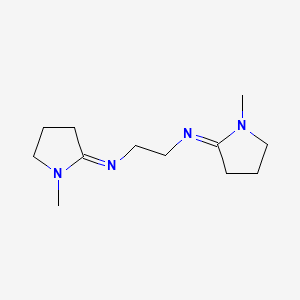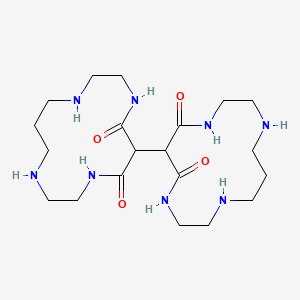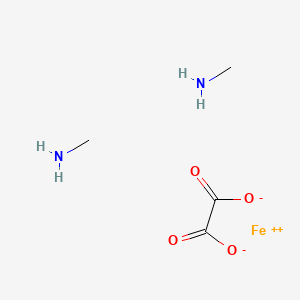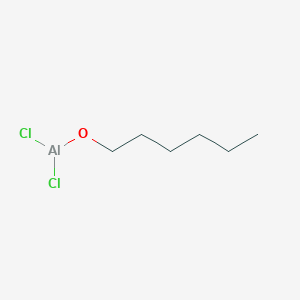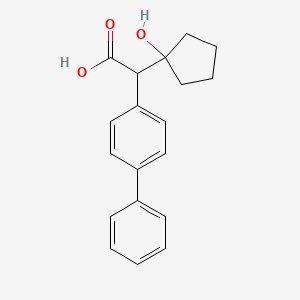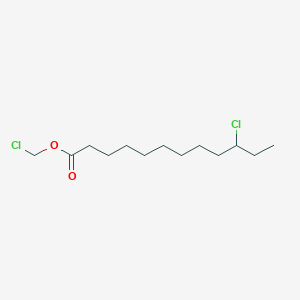
2-(6'-Methylheptanoyl)-3-hydroxymethyl-4-butanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is a butan-4-olide compound that features a 6-methylheptanoyl substituent at position 3 and a hydroxymethyl substituent at position 4. This compound is known for its role as a signaling molecule in various biological processes, particularly in the regulation of secondary metabolite production in certain bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide can be achieved through several synthetic routes. One common method involves the reduction of diethyl formylsuccinate with sodium borohydride (NaBH4), followed by the protection of the hydroxyl group with a trimethylsilyl ether . Another approach includes the diastereoselective benzyloxymethylation of 3-(3-phenylpropanoyl)-4-isopropyloxazolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as reduction, protection, and selective functional group transformations.
Chemical Reactions Analysis
Types of Reactions
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the heptanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Scientific Research Applications
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide involves its role as a signaling molecule in bacterial quorum sensing. It triggers the formation of aerial mycelium and the biosynthesis of secondary metabolites such as streptomycin in Streptomyces griseus . The signaling is mediated by the RfpC/RpfG-Clp pathway, which regulates the transcription of biosynthetic genes .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A functional parent of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide.
6-Methylheptanoyl-CoA: A related compound involved in fatty acid metabolism.
Uniqueness
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is unique due to its specific role in bacterial quorum sensing and its ability to regulate the production of secondary metabolites. Its structural features, such as the 6-methylheptanoyl and hydroxymethyl substituents, contribute to its distinct biological activity.
Properties
CAS No. |
84666-71-7 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-(1-hydroxy-6-methylheptyl)-3H-furan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h8-9,11-12,14-15H,3-7H2,1-2H3 |
InChI Key |
KWWDFKBLIRKORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C1C(=COC1=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
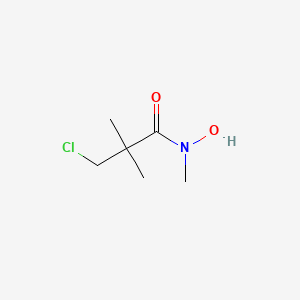
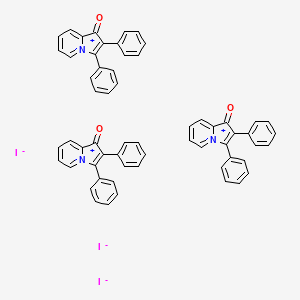
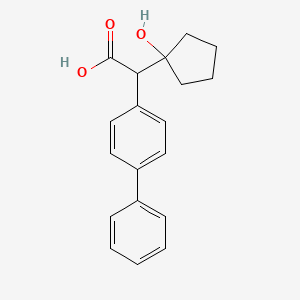
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

